(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The compound is of significant interest in organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is used as an intermediate in the synthesis of peptides. The Fmoc and Boc groups protect the amine functionalities during peptide bond formation, allowing for the stepwise assembly of peptides.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. The protected amine groups can be selectively deprotected to reveal reactive sites for further functionalization.
Medicine
In medicinal chemistry, the compound is used in the development of peptide-based drugs. The protecting groups help in the synthesis of complex peptide structures that can mimic natural proteins and enzymes.
Industry
In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. The use of protecting groups ensures the stability and purity of the final product.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Target of Action
The compound, also known as (s)-1-boc-alpha-(fmoc-amino)-4-piperidinepropanoic acid, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed by a base . This allows for the selective deprotection of amino groups, enabling the formation of peptide bonds .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino groups of amino acids, preventing them from reacting prematurely during the synthesis process . Once the desired peptide sequence has been assembled, the Fmoc group can be removed, allowing the peptide to fold into its native structure .
Pharmacokinetics
It’s worth noting that the fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the compound’s action is the successful synthesis of peptides with the desired sequence . By protecting the amino groups of amino acids, it prevents unwanted reactions and ensures the correct formation of peptide bonds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and pH, can also impact the efficiency of the peptide synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amine group with the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Boc Protection: The piperidine ring is protected with the Boc group by reacting it with Boc anhydride in the presence of a base like triethylamine.
Coupling Reaction: The protected amine and piperidine derivatives are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted derivatives where the protecting groups are replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
- **this compound
- **this compound
Uniqueness
The uniqueness of this compound lies in its dual protection strategy. The combination of Fmoc and Boc groups allows for selective protection and deprotection, making it highly versatile in peptide synthesis. This dual protection strategy is not commonly found in other similar compounds, which often use only one type of protecting group.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)16-24(25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDSTYGNXVJVKL-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204058-25-3 |
Source
|
Record name | (αS)-1-[(1,1-Dimethylethoxy)carbonyl]-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204058-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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